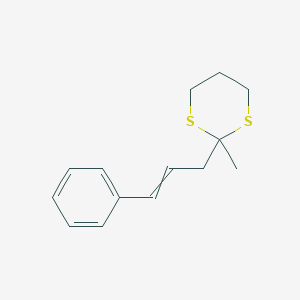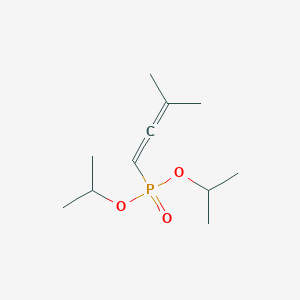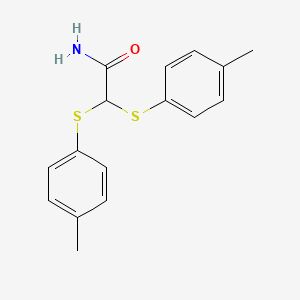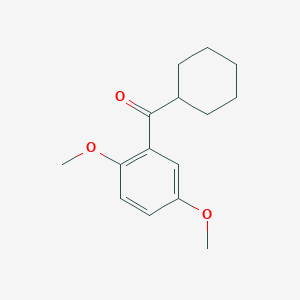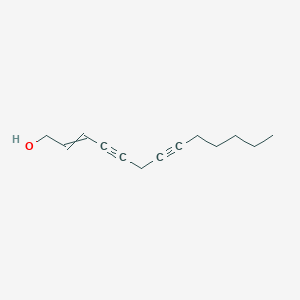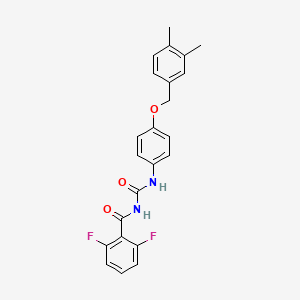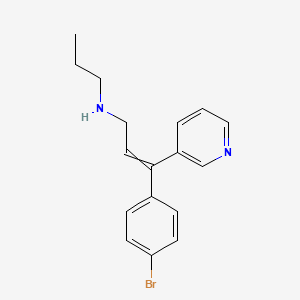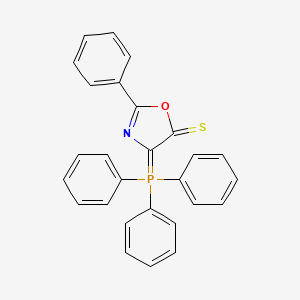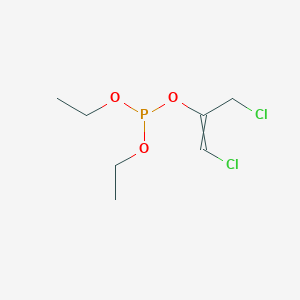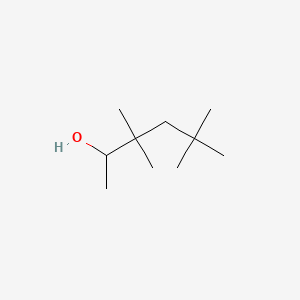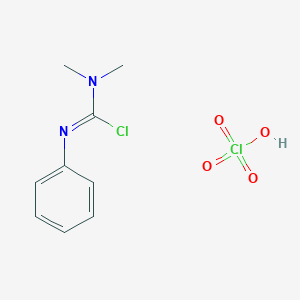
N,N-dimethyl-N'-phenylcarbamimidoyl chloride;perchloric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-N’-phenylcarbamimidoyl chloride;perchloric acid is a chemical compound with the molecular formula C9H11ClN2. It is known for its applications in various fields of chemistry and industry. The compound is characterized by its unique structure, which includes a phenyl group attached to a carbamimidoyl chloride moiety, further complexed with perchloric acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-phenylcarbamimidoyl chloride typically involves the reaction of N,N-dimethylformamide with phenyl isocyanate in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
N,N-dimethylformamide+phenyl isocyanatethionyl chlorideN,N-dimethyl-N’-phenylcarbamimidoyl chloride
Industrial Production Methods
In an industrial setting, the production of N,N-dimethyl-N’-phenylcarbamimidoyl chloride involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time. The use of advanced purification techniques such as distillation and crystallization ensures the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-N’-phenylcarbamimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions to form corresponding amides and acids.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, the major products can include substituted carbamimidoyl derivatives.
Oxidation Products: Oxidation typically yields oxides or hydroxylated derivatives.
Hydrolysis Products: Hydrolysis results in the formation of amides and acids.
Applications De Recherche Scientifique
N,N-dimethyl-N’-phenylcarbamimidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-N’-phenylcarbamimidoyl chloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The pathways involved include nucleophilic attack on the carbamimidoyl chloride moiety, resulting in the formation of stable adducts.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethyl-N’-phenylurea: Similar in structure but with a urea group instead of a carbamimidoyl chloride.
N,N-dimethyl-N’-phenylthiourea: Contains a thiourea group, offering different reactivity and applications.
N,N-dimethyl-N’-phenylcarbamate: Features a carbamate group, used in different chemical and biological contexts.
Uniqueness
N,N-dimethyl-N’-phenylcarbamimidoyl chloride is unique due to its specific reactivity and ability to form stable covalent bonds with nucleophiles. This makes it particularly valuable in synthetic chemistry and industrial applications where precise modifications of molecular structures are required.
Propriétés
Numéro CAS |
65989-70-0 |
|---|---|
Formule moléculaire |
C9H12Cl2N2O4 |
Poids moléculaire |
283.11 g/mol |
Nom IUPAC |
N,N-dimethyl-N'-phenylcarbamimidoyl chloride;perchloric acid |
InChI |
InChI=1S/C9H11ClN2.ClHO4/c1-12(2)9(10)11-8-6-4-3-5-7-8;2-1(3,4)5/h3-7H,1-2H3;(H,2,3,4,5) |
Clé InChI |
XVQFCKIARYZDAV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=NC1=CC=CC=C1)Cl.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



